4-Me-PDTic HCl
Description
4-Me-PDTic HCl (4-Methylphenyldithiocarbamate hydrochloride) is a chemically modified derivative of dithiocarbamate, characterized by a methyl group substitution at the para position of the phenyl ring. Dithiocarbamates are known for their metal-chelating properties, making them relevant in catalysis, polymer stabilization, and bioactivity studies .
Properties
CAS No. |
2209073-52-7 |
|---|---|
Molecular Formula |
C21H35Cl2N3O2 |
Molecular Weight |
432.43 |
IUPAC Name |
(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)-methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Dihydrochloride |
InChI |
InChI=1S/C21H33N3O2.2ClH/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19;;/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26);2*1H/t19-,20-;;/m1../s1 |
InChI Key |
UDTZTCZUETYIOL-WUMQWIPTSA-N |
SMILES |
O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@H](CN3CCC(C)CC3)C(C)C.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Me-PDTic HCl; 4-Me-PDTic hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
4-Methoxyphenethylamine HCl
- Structure : Features a methoxy (-OCH₃) group at the para position of the phenyl ring, attached to an ethylamine backbone.
- Applications: Used in neurotransmitter research due to structural similarity to endogenous amines like dopamine and tyramine .
- Key Differences : The methoxy group in 4-Methoxyphenethylamine HCl enhances electron-donating effects, altering receptor binding compared to the methyl group in 4-Me-PDTic HCl, which may influence solubility and metabolic stability.
4-Methylphthalic Acid
- Structure : A dicarboxylic acid with a methyl group at the para position.
- Applications : Intermediate in polymer synthesis and organic catalysis .
4-Methylvaleric Acid
- Structure : Aliphatic carboxylic acid with a branched methyl group (C₆H₁₂O₂).
- Applications : Used in flavoring agents and pharmaceutical intermediates .
- Key Differences : The aliphatic chain and carboxyl group result in lower polarity compared to aromatic this compound, impacting bioavailability and partitioning behavior.
Physicochemical Properties
Pharmacological and Industrial Relevance
- This compound: Potential applications in metal detoxification or enzyme inhibition, leveraging the dithiocarbamate group’s affinity for transition metals.
- 4-Methylvaleric Acid : Industrial utility in ester synthesis contrasts with this compound’s niche in chelation chemistry .
Q & A
Basic Research Questions
Q. How is the receptor binding affinity and selectivity of 4-Me-PDTic HCl experimentally characterized?
- Methodological Answer :
-
Use [35S]GTPγS binding assays to quantify κ-opioid receptor (KOR) affinity. In one study, this compound demonstrated a K value of 0.37 nM for KOR, with 645-fold selectivity over μ-opioid receptors (MOR) and >8,100-fold specificity over δ-opioid receptors (DOR) .
-
Include positive controls (e.g., known KOR antagonists) and negative controls (vehicle-only samples) to validate assay specificity.
-
Analyze data using non-linear regression (e.g., GraphPad Prism) to calculate Ki values and selectivity ratios. Report results with 95% confidence intervals to ensure statistical rigor .
- Key Data Table :
| Receptor | K Value (nM) | Selectivity Ratio (vs. KOR) |
|---|---|---|
| KOR | 0.37 | 1 (reference) |
| MOR | 239 | 645 |
| DOR | >3,000 | >8,100 |
| Source: Adapted from structural SAR studies |
Q. What experimental approaches validate the CNS penetration potential of this compound?
- Methodological Answer :
-
Calculate log BB (blood-brain barrier permeability) using in silico tools (e.g., Molinspiration). For this compound, log BB values >0.3 suggest favorable CNS penetration .
-
Perform mouse pharmacokinetic studies to measure brain-to-plasma ratios. Administer the compound intravenously, collect plasma and brain homogenates at timed intervals, and quantify concentrations via LC-MS/MS .
-
Apply CNS Multi-Parameter Optimization (MPO) scoring, which integrates molecular weight, log P, and hydrogen-bonding capacity. A score >4 indicates high CNS suitability .
- Key Data Table :
| Parameter | Value for this compound |
|---|---|
| Molecular Weight | 407.5 g/mol |
| log BB (predicted) | 0.45 |
| CNS MPO Score | 4.8 |
| Brain-to-Plasma Ratio | 2.1 (in mice) |
| Source: Pharmacokinetic and computational studies |
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro SAR data and in vivo efficacy for this compound?
- Methodological Answer :
- Hypothesis Testing : If in vitro SAR shows high KOR affinity but in vivo efficacy is weak, investigate off-target interactions (e.g., P-glycoprotein efflux) using transfected cell models .
- Pharmacodynamic Profiling : Compare in vitro IC50 values with in vivo ED50 in behavioral assays (e.g., tail-flick test). Discrepancies may arise from metabolic instability or protein binding .
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between datasets. Use ANCOVA to adjust for confounding variables (e.g., dosing regimen) .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted studies?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce P-glycoprotein-mediated efflux while maintaining low molecular weight (<450 g/mol) .
- Prodrug Design : Mask charged groups (e.g., carboxylic acid) with ester linkages to enhance bioavailability. Hydrolyze in vivo to release the active compound .
- Species-Specific Adjustments : Adjust dosing in rodent models based on allometric scaling (e.g., body surface area) to account for metabolic differences .
Data Analysis and Reproducibility
Q. How should researchers address contradictory SAR data in structural analogs of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for variability in assay conditions (e.g., buffer pH, cell lines) .
- Sensitivity Testing : Replicate key experiments under standardized conditions (e.g., pH 7.4 PBS, 37°C) to isolate confounding factors .
- Machine Learning : Train models on existing SAR datasets to predict modifications that balance affinity, selectivity, and CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
